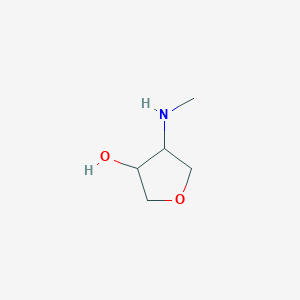

4-(Methylamino)oxolan-3-ol

Description

4-(Methylamino)oxolan-3-ol is a heterocyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a hydroxyl (-OH) group at position 3 and a methylamino (-NHCH₃) group at position 2. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 117.15 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in reactions involving nucleophilic addition or substitution due to its reactive hydroxyl and amino groups. Its stereochemistry and substituent positioning influence its physicochemical properties and reactivity, as demonstrated in studies on regioselective sulfone nucleophile additions.

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

4-(methylamino)oxolan-3-ol |

InChI |

InChI=1S/C5H11NO2/c1-6-4-2-8-3-5(4)7/h4-7H,2-3H2,1H3 |

InChI Key |

JQYPNVKUMXATFT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1COCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)oxolan-3-ol can be achieved through various synthetic routes. One common method involves the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution . The resulting product is then subjected to a quaternization reaction to obtain the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)oxolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different hydroxylated products.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

4-(Methylamino)oxolan-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methylamino)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with biological macromolecules . The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of 4-(Methylamino)oxolan-3-ol are best understood when compared to oxolane derivatives with varying substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Oxolan-3-ol Derivatives

Reactivity and Regioselectivity

- Ortho vs. Meta Reactivity: In 4-(Methylamino)oxolan-3-ol derivatives, the protonation state of the amino group (e.g., at pH 2.0) enhances reactivity at the ortho position, favoring sulfone nucleophile additions over meta positions. This contrasts with non-protonated analogs, where steric and electronic effects dominate regioselectivity.

- Functional Group Influence :

- Ketone vs. Hydroxyl : 4-Methyloxolan-3-one lacks the nucleophilic -OH group, making it less reactive in substitution reactions but more stable as a solvent.

- Fluorinated Substituents : The electron-withdrawing -CF₂H group in rac-(3R,4S)-4-(difluoromethyl)oxolan-3-ol reduces basicity compared to -NHCH₃, altering solubility and metabolic stability.

Physicochemical Properties

- Solubility: The hydroxyl and amino groups in 4-(Methylamino)oxolan-3-ol improve water solubility compared to ketone or fluorinated analogs.

- Thermal Stability : Fluorinated derivatives (e.g., -CF₂H) exhibit higher thermal stability due to strong C-F bonds.

Biological Activity

4-(Methylamino)oxolan-3-ol, also known by its chemical structure CHNO and CID 21348701, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of the biological activity associated with this compound, exploring its mechanisms of action, pharmacological applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 115.15 g/mol |

| IUPAC Name | 4-(Methylamino)oxolan-3-ol |

| CAS Number | 21348701 |

The biological activity of 4-(Methylamino)oxolan-3-ol is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may influence neurotransmitter systems and exhibit effects on cellular signaling pathways.

- Neurotransmitter Modulation : It is hypothesized that the methylamino group enhances the compound's ability to cross the blood-brain barrier, potentially modulating neurotransmitter levels such as serotonin and norepinephrine.

- Antioxidant Properties : Preliminary studies suggest that 4-(Methylamino)oxolan-3-ol may possess antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have demonstrated that 4-(Methylamino)oxolan-3-ol exhibits significant antimicrobial properties against various pathogens. For instance:

- In vitro Studies : The compound showed inhibitory effects against strains of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at approximately 50 µg/mL for both bacteria .

Anticancer Activity

The potential anticancer effects of 4-(Methylamino)oxolan-3-ol have been explored in several cell lines:

- Cell Proliferation Inhibition : In studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), the compound demonstrated IC values ranging from 100 to 150 µg/mL, indicating effective inhibition of cell proliferation .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various compounds, including 4-(Methylamino)oxolan-3-ol, against drug-resistant bacterial strains. The results highlighted its effectiveness in reducing bacterial load in vitro and suggested potential for therapeutic application in treating infections caused by resistant strains .

- Case Study on Anticancer Properties : Another investigation assessed the impact of 4-(Methylamino)oxolan-3-ol on tumor growth in xenograft models. The findings revealed a significant reduction in tumor size compared to control groups, supporting its role as a potential anticancer agent .

Pharmacological Applications

Given its biological activities, 4-(Methylamino)oxolan-3-ol is being considered for various pharmacological applications:

- Antimicrobial Agent : Its ability to combat resistant bacterial strains positions it as a candidate for developing new antibiotics.

- Anticancer Therapeutics : The compound's efficacy in inhibiting cancer cell growth suggests it could be further developed into a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.